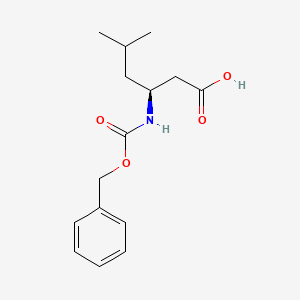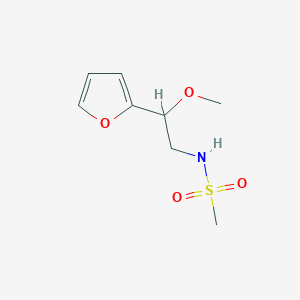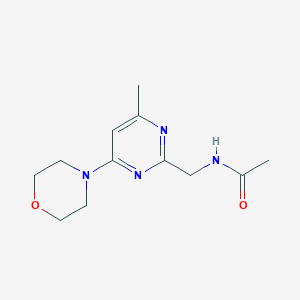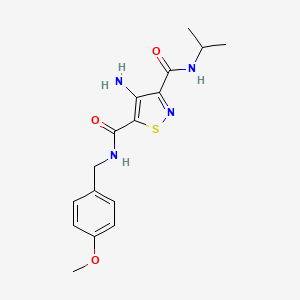
2-chloro-6-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical intermediate used in various organic syntheses . It is a complex organic molecule with multiple functional groups, including a chloro, fluoro, and amide group .
Synthesis Analysis
The synthesis of this compound could involve the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . Another synthetic route involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, EI-MS data shows a m/z of 404.18 (M + H)+ . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed and utilizes a radical approach . The reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198–199 °C . Its IR (KBr) ν max /cm −1 is 3594, 3042, 2913, 1687, 1412, 1036, 654 .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
- A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas, including derivatives similar to the compound . These derivatives demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Pharmacokinetics and Metabolism
- Research by Teffera et al. (2013) on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, structurally related to the compound, highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. This study provides insights into the metabolism and systemic clearance of compounds in this class, which is crucial for their development as therapeutic agents (Teffera et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
- Gan, Chen, Chang, and Tian (2003) conducted research on naphthalimides with piperazine substituent, which are structurally related to the compound. They investigated the luminescent properties and photo-induced electron transfer, highlighting the potential for applications in optical materials and sensors (Gan et al., 2003).
Reactivity and Interaction with Other Compounds
- Guanti, Thea, and Leandri (1975) studied the reactivity of 2-fluoro-5-nitrothiophene with compounds like piperidine, providing insights into the chemical behavior and potential reactivity of structurally similar compounds. This information is useful for synthesizing new derivatives with desired properties (Guanti et al., 1975).
Molecular Interactions and Potential Therapeutic Applications
- Shim, Welsh, Cartier, Edwards, and Howlett (2002) explored the molecular interaction of a compound with a piperidine structure in the context of cannabinoid receptors. This research provides valuable information for the development of therapeutics targeting similar pathways (Shim et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2OS/c18-14-2-1-3-15(19)16(14)17(22)20-10-12-4-7-21(8-5-12)13-6-9-23-11-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMXLDGEXVPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

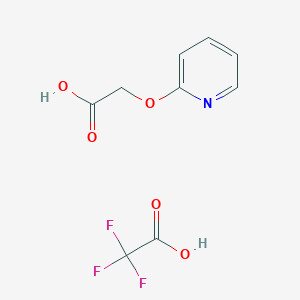
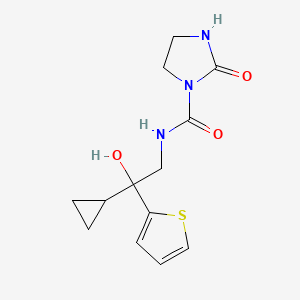
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
